N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-26-8-10-27(11-9-26)18(15-2-4-16(23)5-3-15)13-24-21(28)22(29)25-17-6-7-19-20(12-17)31-14-30-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJOKNRAVYGAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine derivative, which are known to enhance biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its oxalamide linkage, which is significant for its biological activity. The presence of the benzo[d][1,3]dioxole ring is particularly relevant due to its known interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole moiety. For instance, related compounds demonstrated significant antitumor activity with IC50 values lower than those of established drugs like doxorubicin. Specifically, derivatives of benzo[d][1,3]dioxole have shown effective inhibition of cancer cell lines such as HepG2 and HCT116, with IC50 values reported as low as 1.54 µM .
The mechanisms through which this compound exerts its biological effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Benzo[d][1,3]dioxole Moiety | Enhances interaction with biological targets |
| Piperazine Ring | Improves solubility and receptor binding |
| Oxalamide Linkage | Facilitates molecular interactions in biological systems |
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Anticancer Screening : A study investigated various benzo[d][1,3]dioxole derivatives for their anticancer properties. The results showed that many exhibited potent activity against multiple cancer cell lines while remaining non-cytotoxic to normal cells .
- In Vivo Models : In vivo studies using mouse models have indicated that compounds similar to this compound can significantly reduce tumor size compared to control groups .
Q & A
Basic: What synthetic strategies are recommended for preparing this oxalamide derivative, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach starting with precursor preparation (e.g., benzo[d][1,3]dioxol-5-ylamine and fluorophenyl-piperazine intermediates). Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen to form the oxalamide bond .
- Solvent Optimization : DMF enhances solubility of polar intermediates, while DCM is preferred for moisture-sensitive steps .
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes acid byproducts, improving yields to >70% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Advanced: How do structural modifications (e.g., fluorophenyl vs. nitrophenyl substituents) impact target binding affinity?
Answer:
Comparative SAR studies reveal:
- Fluorophenyl Group : Enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) due to fluorine’s electronegativity, improving IC50 values by 2–3 fold vs. non-halogenated analogs .
- Piperazine Methylation : The 4-methyl group on piperazine reduces metabolic degradation in hepatic microsomal assays, increasing half-life (t₁/₂) from 1.2 to 4.8 hours .
- Oxalamide Linker : Replacing the oxalamide with a urea group decreases potency (ΔpIC50 = 1.2), likely due to reduced hydrogen-bonding capacity .
Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to validate interactions with targets like tubulin or PI3K .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) identifies key peaks: benzo[d][1,3]dioxole protons (δ 6.7–6.9 ppm), piperazine-CH₂ (δ 2.4–3.1 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) confirm molecular ion [M+H]⁺ (calculated m/z 482.2) and purity (>98%) .
- X-ray Crystallography : Resolves dihedral angles between the dioxole and fluorophenyl rings (e.g., 45–55°), critical for modeling 3D pharmacophores .
Advanced: How should researchers address contradictions in reported biological data (e.g., antiproliferative IC50 variability)?
Answer:
Discrepancies in IC50 values (e.g., 0.5–5 μM across studies) may arise from:
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability; validate using standardized MTT assays .
- Cell Line Heterogeneity : CCRF-CEM (leukemia) vs. MIA PaCa-2 (pancreatic) cells exhibit differential expression of efflux transporters (e.g., P-gp) .
- Metabolic Stability : Pre-incubate compounds with liver microsomes (human/rat) to assess first-pass metabolism effects .
Resolution : Cross-validate data using orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Basic: What in vitro models are most relevant for initial pharmacological evaluation?
Answer:
- Cancer Cell Lines : NCI-60 panel screening identifies baseline activity; follow-up with dose-response in sensitive lines (e.g., LNCaP prostate cancer, IC50 ~1.2 μM) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC50 = 0.8 μM) quantify target engagement .
- CYP450 Inhibition : Use human recombinant CYP3A4/2D6 to assess drug-drug interaction risks .
Advanced: What computational strategies predict off-target interactions and toxicity?
Answer:
- Chemoproteomics : Immobilized compound probes + LC-MS/MS identify binding partners in cell lysates .
- Toxicity Prediction : QSAR models (e.g., ProTox-II) estimate hepatotoxicity (Probability = 72%) and mutagenicity .
- Off-Target Profiling : Similarity Ensemble Approach (SEA) predicts affinity for GPCRs (e.g., 5-HT2A, Ki ~150 nM) .
Basic: How can researchers optimize solubility and formulation for in vivo studies?
Answer:
- Solubility Enhancement : Use co-solvents (10% DMSO + 30% PEG-400 in saline) for IP/IV administration .
- Pharmacokinetics : In rats, the compound shows moderate oral bioavailability (F = 22%) due to first-pass metabolism; nanoformulation (PLGA nanoparticles) improves AUC by 3× .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization (e.g., HSP90) after compound treatment + heat shock .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon/koff) using immobilized recombinant proteins (KD ~120 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
